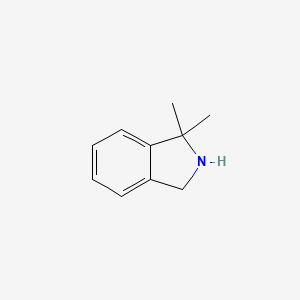
1,1-二甲基-2,3-二氢-1H-异吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . This compound is part of the isoindole family, which is known for its diverse biological and chemical properties. Isoindoles are significant due to their presence in various natural products and synthetic drugs .
科学研究应用
1,1-Dimethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
作用机制
Target of Action
It is known that indole derivatives, which include 1,1-dimethyl-2,3-dihydro-1h-isoindole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
1,1-Dimethyl-2,3-dihydro-1H-isoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This interaction is crucial as COX-2 is involved in the inflammatory response. The compound’s ability to inhibit COX-2 suggests its potential as an anti-inflammatory agent.
Cellular Effects
1,1-Dimethyl-2,3-dihydro-1H-isoindole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-6) . These effects indicate that the compound can modulate immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of 1,1-Dimethyl-2,3-dihydro-1H-isoindole involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethyl-2,3-dihydro-1H-isoindole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions
Dosage Effects in Animal Models
The effects of 1,1-Dimethyl-2,3-dihydro-1H-isoindole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it may cause toxicity and adverse reactions . Understanding the dosage threshold is essential for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,1-Dimethyl-2,3-dihydro-1H-isoindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
1,1-Dimethyl-2,3-dihydro-1H-isoindole’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of an appropriate precursor with a methylating agent under controlled conditions. For instance, the reaction of 2,3-dihydro-1H-isoindole with methyl iodide in the presence of a base such as potassium carbonate can yield 1,1-Dimethyl-2,3-dihydro-1H-isoindole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-isoindole: Lacks the dimethyl substitution, leading to different chemical and biological properties.
1-Methyl-2,3-dihydro-1H-isoindole: Contains only one methyl group, affecting its reactivity and applications.
1,1-Dimethyl-1H-isoindole: The absence of the dihydro component alters its stability and reactivity.
Uniqueness
1,1-Dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 1-position enhances its stability and influences its reactivity in various chemical reactions .
属性
IUPAC Name |
3,3-dimethyl-1,2-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQPYSOHLEHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CN1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
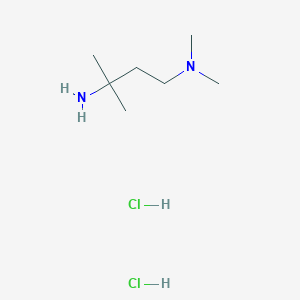
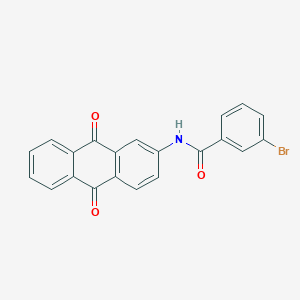
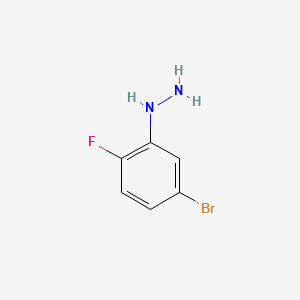
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
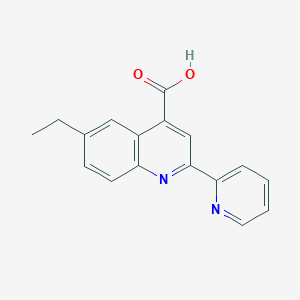
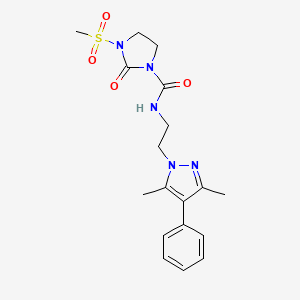
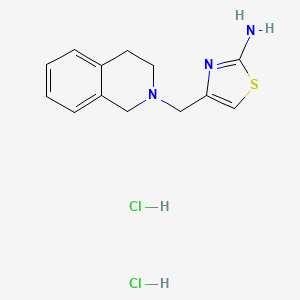
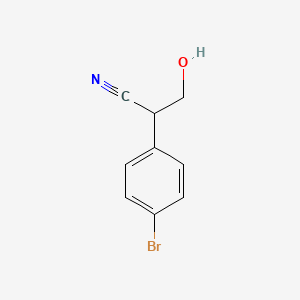
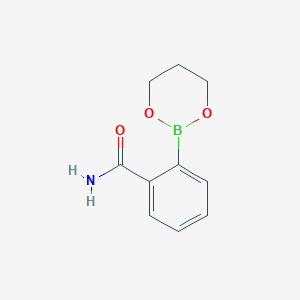
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)
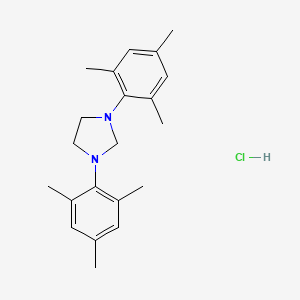
![3-Fluoro-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2579456.png)
